molecular formula C16H23NO4 B3245772 ethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate CAS No. 172265-28-0

ethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate

Cat. No.: B3245772
CAS No.: 172265-28-0
M. Wt: 293.36 g/mol
InChI Key: JZHVSPMBKVUOCC-UHFFFAOYSA-N
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Description

Ethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl-protected amino group, and a phenyl group attached to a propanoate backbone. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Sodium hydroxide, hydrochloric acid, water.

    Deprotection: Trifluoroacetic acid, hydrochloric acid, methanol.

    Coupling: DIC, HATU, DMAP, acetonitrile.

Major Products Formed

    Hydrolysis: Carboxylic acid derivative.

    Deprotection: Free amine.

    Coupling: Peptide or amide bond formation.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate involves its role as a protected amino acid derivative. The tert-butoxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation and enzyme catalysis .

Comparison with Similar Compounds

Ethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate can be compared with other similar compounds such as:

This compound is unique due to its specific combination of functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-5-20-14(18)11-13(12-9-7-6-8-10-12)17-15(19)21-16(2,3)4/h6-10,13H,5,11H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHVSPMBKVUOCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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